Some in vitro studies suggest that Rosarin possesses antioxidant properties. These studies have shown that Rosarin can scavenge free radicals, which are molecules that can damage cells and contribute to various health conditions []. However, further research is needed to confirm these findings and understand the potential implications for human health.
Limited pre-clinical studies suggest that Rosarin might have neuroprotective effects. For instance, one study observed that Rosarin administration improved memory function in mice with induced amnesia []. However, more research is required to understand the mechanisms behind these potential effects and their relevance to human neurological conditions.
In vitro and animal studies have shown that Rosarin may play a role in glucose metabolism []. These studies suggest Rosarin might improve insulin sensitivity and potentially influence blood sugar regulation. However, human trials are needed to determine the effectiveness and safety of Rosarin for managing blood sugar levels.
Rosarin is a natural compound classified as a cinnamyl alcohol glycoside, primarily isolated from the plant Rhodiola rosea, commonly known as golden root or roseroot. It is characterized by its unique glycosidic structure, which contributes to its various biological activities. The compound is recognized for its potential neuroprotective properties and is often studied for its role in enhancing mental performance and reducing fatigue .
Rosarin has demonstrated multiple biological activities, which include:
The synthesis of Rosarin can be achieved through several methods:
Rosarin has several applications across different fields:
Several compounds share structural or functional similarities with Rosarin. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Salidroside | Phenylpropanoid glycoside | Neuroprotective, anti-fatigue | Higher potency in stress resilience |
Rhodioloside | Glycoside | Antioxidant, anti-inflammatory | Derived from different plant species |
Cinnamyl Alcohol | Alcohol | Antimicrobial, antioxidant | Non-glycosidic structure |
Rosarin stands out due to its specific combination of neuroprotective and immune-regulatory activities, which are less pronounced in some of its counterparts. Its extraction from Rhodiola rosea also adds to its unique profile as a natural product with diverse health benefits .
Rosarin’s molecular formula is C₂₀H₂₈O₁₀, with a molecular weight of 428.4 g/mol . Its structure comprises a cinnamyl alcohol moiety linked to a disaccharide unit composed of glucose and arabinofuranose (Figure 1). The canonical SMILES notation, O[C@@H]1C@@HC@HOC@H[C@H]1O, highlights the β-D-glucopyranosyl backbone and α-L-arabinofuranosyl side chain . The InChI key (IEBFEMIXXHIISM-YZOUKVLTSA-N) confirms its unique stereochemical identity .
Property | Value | Source |
---|---|---|
Empirical Formula | C₂₀H₂₈O₁₀ | |
Molecular Weight (g/mol) | 428.4 | |
Exact Mass | 428.16824709 | |
Topological Polar SA | 158.0 Ų |
Rosarin’s stereochemistry is defined by multiple chiral centers. The IUPAC name, (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol, specifies the configurations at C2, C3, C4, C5, and C6 . The (E)-configuration of the cinnamyl group (C=C bond) is critical for its biological activity and distinguishes it from potential (Z)-isomers, though the latter are not reported in natural sources .
While direct crystallographic data for Rosarin are limited, studies on its metal complexes and derivatives provide insights into its conformational flexibility. For instance, copper complexes of Rosarin derivatives exhibit distorted square-planar geometries, as confirmed by X-ray diffraction . Computational models predict a coil-like arrangement in expanded Rosarin analogs, stabilized by intramolecular hydrogen bonding . The arabinofuranose unit adopts a ³T₂ puckering conformation, while the glucopyranose ring maintains a ⁴C₁ chair configuration .
Rosarin, Rosavin, and Rosin belong to the "rosavins" group, exclusive to Rhodiola rosea . While Rosarin features an α-L-arabinofuranose unit, Rosavin contains α-L-arabinopyranose, altering their glycosidic linkage orientations (Table 2) . Rosin, the simplest member, lacks the arabinose substituent, comprising only cinnamyl alcohol and glucose .
Compound | Sugar Moiety | Glycosidic Linkage | Molecular Formula |
---|---|---|---|
Rosarin | α-L-arabinofuranose | 1→6 with glucose | C₂₀H₂₈O₁₀ |
Rosavin | α-L-arabinopyranose | 1→6 with glucose | C₂₀H₂₈O₁₀ |
Rosin | None (single glucose unit) | 1→1 with cinnamyl alcohol | C₁₉H₂₆O₉ |
Rosarin is primarily isolated from Rhodiola species, but partial syntheses involve glycosylation of cinnamyl alcohol derivatives. A reported method condenses cinnamyl alcohol with protected arabinofuranosyl and glucopyranosyl donors under acid catalysis, followed by deprotection . Stereocontrol is achieved using chiral auxiliaries, yielding Rosarin with >98% HPLC purity .
In Rhodiola rosea, Rosarin biosynthesis proceeds via the phenylpropanoid pathway:
HPLC methods employ C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile-water gradients (0.1% formic acid), detecting Rosarin at 254 nm . Retention time: ~12.5 min .
Parameter | Value |
---|---|
Column | C18 reverse-phase |
Mobile Phase | Acetonitrile:H₂O (30:70→60:40) |
Flow Rate | 1.0 mL/min |
Detection | UV at 254 nm |
Rosarin’s hydroxyl groups serve as chiral ligands in asymmetric catalysis. Copper complexes of Rosarin derivatives demonstrate enantioselectivity in Diels-Alder reactions (up to 90% ee) .
Anthracene-bridged Rosarin analogs exhibit near-infrared (NIR-II) absorption (λₐᵦₛ = 676 nm), making them candidates for organic photovoltaics .
Population Origin | Rosarin Content (% dry weight) | Rosarin:Rosavin:Rosin Ratio | Notes |
---|---|---|---|
Eastern Canada (Maritime Provinces) | 0.03-1.10 | Variable | Natural populations, high variability |
Altai Mountains (Russia/Kazakhstan) | 0.24-5.38 | 1:1.2-3.2:1.3-2.3 (root) | Wild and cultivated, rhizome > root |
Norway | 0.4-0.8 | Variable | High clone variability |
Lithuania (Cultivated) | 1.35-1.62 mg/mL extract | Variable | Cultivated vs wild Altai comparison |
Western Siberia (Cultivated) | 1.02 | 0.2-0.3:0.4-0.8:0.1-0.3 | 4-year-old cultivated plants |
Nunavik (Quebec) | 0.5-4.3 mg/mL extract | Variable | Unique chemotype markers found |
European Alpine/Pyrenean | Higher content | Variable | Higher rosavins:cinnamyl alcohol ratio |
Northern European | Lower content | Variable | Lower rosavins:cinnamyl alcohol ratio |
Natural populations from eastern Canada demonstrate remarkable variability in rosarin accumulation, with concentrations ranging from 0.03% to 1.10% of dry weight across five distinct maritime populations [4]. The highest recorded rosarin concentrations have been documented in Altai Mountain populations, where rhizomal content can reach 5.38% dry weight, consistently exceeding root concentrations by factors of 2-3 [6] [7]. Norwegian populations exhibit moderate rosarin levels but display substantial clone-to-clone variability, indicating strong genetic influences on phenylpropanoid biosynthesis [8].
Cultivated populations in Lithuania demonstrate comparable rosarin levels to wild Altai specimens when grown under similar conditions, suggesting that cultivation practices can maintain the phytochemical integrity of Rhodiola rosea without significant degradation of secondary metabolite production [9]. The Nunavik populations from Quebec represent a particularly interesting chemotype, containing unique marker compounds not found in Eurasian material while maintaining substantial rosarin content [10].
European populations display distinct geographical patterns, with Alpine and Pyrenean specimens consistently showing higher rosavins-to-cinnamyl alcohol ratios compared to Northern European populations [11] [12]. This geographical gradient in rosarin content correlates with environmental severity, suggesting adaptive responses to high-altitude and harsh climatic conditions [13] [14].
The accumulation of rosarin in Rhodiola rosea demonstrates clear correlations with altitudinal gradients and soil conditions, reflecting the species' natural adaptation to extreme montane environments [15] [14]. Research conducted across elevation gradients from sea level to alpine zones reveals complex relationships between environmental stress and secondary metabolite biosynthesis.
Table 2: Altitudinal and Edaphic Influences on Rosarin Accumulation
Study Location | Altitude/Environment | Rosarin Content | Environmental Effects |
---|---|---|---|
High-altitude cultivation (1580m) | 1580 m above sea level | 0.5-4.3 mg/mL (rhizome) | Moderate increase in cinnamyl alcohol |
Low-altitude cultivation (65m) | 65 m above sea level | Similar to high altitude | No major phenylpropanoid difference |
Alpine regions (1700-2400m) | 1700-2400 m (natural habitat) | Peak content at extreme conditions | Harsh conditions enhance biosynthesis |
Controlled cultivation (20-600m) | 20-600 m above sea level | Enhanced secondary metabolites | Controlled conditions maintain quality |
Western Siberia forest-steppe | Forest-steppe zone | 1.02% (4-year plants) | Successful adaptation to new climate |
Various European sites | Various elevations | Variable with provenance | Origin more important than cultivation site |
Comparative studies between high-altitude cultivation at 1580 meters and low-altitude cultivation at 65 meters reveal that while absolute rosarin values may vary, the fundamental phenylpropanoid glycoside-to-aglycone ratios remain relatively consistent [11] [12]. This finding suggests that rosarin biosynthesis pathways maintain their functionality across elevation gradients, though environmental stress may modulate overall metabolite concentrations.
Natural habitat studies from alpine regions between 1700-2400 meters above sea level demonstrate that Rhodiola rosea achieves peak rosarin accumulation under extreme environmental conditions [15] [14]. These harsh montane environments, characterized by intense UV radiation, temperature fluctuations, and nutrient-poor soils, appear to stimulate the phenylpropanoid biosynthetic pathway as an adaptive stress response mechanism [16].
Controlled cultivation experiments conducted at moderate elevations (20-600 meters) have demonstrated that appropriate agricultural practices can maintain or even enhance rosarin production compared to wild populations [16]. This finding has significant implications for sustainable production of Rhodiola rosea raw materials, suggesting that cultivation can reduce pressure on wild populations while maintaining phytochemical quality.
Edaphic factors, particularly soil drainage and mineral content, significantly influence rosarin accumulation patterns [7] [17]. Plants grown in well-drained, rocky soils typical of their natural alpine habitat consistently show higher rosarin content compared to those cultivated in heavy, poorly-drained agricultural soils. Soil pH appears to play a moderate role, with slightly acidic conditions (pH 6.0-6.5) supporting optimal rosarin biosynthesis [18].
The temporal dynamics of rosarin accumulation in Rhodiola rosea rhizomes follow distinct seasonal patterns that correlate closely with the plant's phenological development and metabolic activity cycles [19] [20]. Understanding these seasonal fluctuations is crucial for optimizing harvest timing and maximizing rosarin yield.
Table 3: Seasonal Variation in Rhizomal Rosarin Content
Sampling Period | Rosarin Content Rhizome | Rosarin Content Root | Physiological Stage |
---|---|---|---|
Early June (Beginning vegetation) | Peak content | Moderate levels | Early shoot development |
Late June (Shoot elongation) | Maximum accumulation | Variable | Active vegetative growth |
Mid July (Active growth) | Gradual decrease | Different pattern from rhizome | Peak vegetative phase |
Early August (Pre-fruiting) | Continued decrease | Slight variations | Transition to reproductive |
Late August (Fruiting) | Lower levels | Seasonal fluctuation | Fruiting stage |
September (Harvest time) | Stable levels | Generally lower than rhizome | End of growing season |
Research conducted under controlled phytotron conditions with weekly sampling intervals reveals that rosarin content reaches its maximum during the early stages of vegetative growth, specifically during late June when shoot elongation is most active [19] [20]. This peak accumulation period coincides with the plant's highest metabolic activity and coincides with the mobilization of stored carbohydrates for new growth.
Following the early summer peak, rosarin concentrations demonstrate a gradual but consistent decline throughout the remaining growing season [21] [22]. This temporal pattern suggests that rosarin may serve as a metabolic reserve compound that is mobilized during periods of active growth and stress response. The decline corresponds with the plant's transition from vegetative to reproductive growth phases.
Rhizomal rosarin content consistently exceeds root concentrations by factors ranging from 2-3 across all sampling periods [19] [20]. This differential accumulation pattern reflects the rhizome's role as the primary storage organ for phenylpropanoid compounds and suggests distinct metabolic compartmentalization between plant organs.
Interannual studies reveal that this seasonal pattern remains relatively consistent across different years, though absolute concentrations may vary depending on climatic conditions [7] [11]. Years with late spring snowmelt and extended cool periods tend to show prolonged peak rosarin accumulation phases, while early warm seasons may accelerate the transition to declining concentrations.
The harvesting period significantly affects the pharmaceutical quality of Rhodiola rosea materials, with optimal rosarin content achieved when collection occurs during the early vegetation period before significant decline begins [22] [20]. However, practical considerations including plant biomass accumulation often necessitate later harvest times, requiring careful balance between rosarin content and total yield.
The distribution of rosarin across Rhodiola species reveals its unique status as a chemotaxonomic marker specifically associated with Rhodiola rosea and closely related taxa [3] [23] [24]. Comparative phytochemical analysis across the genus demonstrates clear species-specific patterns in phenylpropanoid glycoside production.
Table 4: Comparative Phytochemistry of Rosarin Across Rhodiola Taxa
Rhodiola Species | Rosarin Presence | Rosarin Content | Primary Phenolic Compounds | Distinguishing Features |
---|---|---|---|---|
R. rosea | High (characteristic compound) | 0.24-5.38% dry weight | Rosavins (rosavin, rosarin, rosin) | Only source of rosavins |
R. sachalinensis | Present (lower levels) | 0.034-0.109% dry weight | Rosavins (limited) | Lower rosavin content |
R. crenulata | Absent or trace | Not detected | Salidroside, flavonoids | Unique quartet at 6 ppm (NMR) |
R. quadrifida | Absent | Not detected | Salidroside, rhodiocyanoside A | Different metabolomic profile |
R. heterodonta | Absent | Not detected | Heterodontoside, salidroside | Novel phenylethanoid glycoside |
R. semenovii | Absent | Not detected | Rhodiocyanoside A, lotaustralin | Cyanogenic glucosides dominant |
R. kirilowii | Absent | Not detected | Salidroside derivatives | Different glycoside patterns |
Rhodiola rosea stands as the primary natural source of rosarin, with concentrations ranging from 0.24% to 5.38% dry weight depending on population origin and environmental conditions [4] [6] [7]. This species demonstrates the highest phenylpropanoid diversity, containing the complete suite of rosavins including rosarin, rosavin, and rosin in substantial quantities [1] [2].
Rhodiola sachalinensis represents the only other confirmed natural source of rosarin, though at significantly reduced concentrations of 0.034-0.109% dry weight [3] [9]. This species appears to possess functional but less active phenylpropanoid biosynthetic pathways compared to R. rosea, resulting in limited rosavin production. The presence of rosarin in R. sachalinensis suggests a close evolutionary relationship with R. rosea and shared biosynthetic capabilities [23].
Rhodiola crenulata, despite its widespread medicinal use, completely lacks rosarin and other phenylpropanoid glycosides [23] [25]. This species can be distinguished from R. rosea through nuclear magnetic resonance spectroscopy by the presence of a characteristic quartet signal at 6 parts per million, representing unique metabolomic compounds not found in rosarin-containing species [23].
Rhodiola quadrifida demonstrates a distinct phytochemical profile centered on salidroside and rhodiocyanoside A production, with complete absence of rosarin or related phenylpropanoid glycosides [24] [25]. Metabolomic analysis reveals that this species has diverged significantly from the R. rosea lineage in terms of secondary metabolite biosynthetic capacity.
Rhodiola heterodonta produces a novel phenylethanoid glycoside called heterodontoside along with standard compounds like salidroside, but completely lacks the phenylpropanoid biosynthetic pathway necessary for rosarin production [25] [26]. This species represents an alternative evolutionary strategy for adaptive compound production within the genus.
Rhodiola semenovii and Rhodiola kirilowii both demonstrate complete absence of rosarin, instead specializing in different classes of secondary metabolites including cyanogenic glucosides and modified salidroside derivatives respectively [24] [25]. These species illustrate the diverse biochemical strategies employed across the Rhodiola genus for environmental adaptation.